

N-Aminopiperidine Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Aminopiperidine hydrochloride*

Cat. No.: B138761

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **N-Aminopiperidine Hydrochloride**. It includes quantitative data, detailed experimental methodologies, and visual representations of relevant biological and synthetic pathways to support its application in research and drug development.

Core Physical Properties

N-Aminopiperidine hydrochloride, also known as 1-aminopiperidine hydrochloride, is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of various pharmaceutical agents, most notably as an intermediate in the production of the cannabinoid receptor antagonist, Rimonabant.^[1] An accurate understanding of its physical properties is essential for its effective use in synthesis, formulation, and quality control.

Quantitative Data Summary

The physical properties of N-Aminopiperidine and its hydrochloride salt are summarized in the tables below. Data has been compiled from various sources, and it is important to note that some properties are reported for the free base (1-Aminopiperidine) and others for the hydrochloride salt.

Table 1: Physical Properties of 1-Aminopiperidine (Free Base)

Property	Value	Source
Molecular Formula	C5H12N2	[2][3][4]
Molecular Weight	100.16 g/mol	[3][4]
Appearance	Colorless to slightly yellow clear liquid	[2]
Boiling Point	146 °C at 730 mmHg	[3][5]
Density	0.928 g/mL at 25 °C	[3][6]
Refractive Index	n20/D 1.475	[3]
pKa	8.19 ± 0.20 (Predicted)	[6]

Table 2: Physical Properties of **N-Aminopiperidine Hydrochloride**

Property	Value	Source
Molecular Formula	C5H13CIN2	
Molecular Weight	136.62 g/mol	
Appearance	White to off-white powder	
Melting Point	Not consistently reported in search results.	
Solubility	Soluble in water.	

Note: Specific quantitative data for the melting point and solubility of **N-Aminopiperidine hydrochloride** were not consistently available across the searched literature. Researchers should determine these properties experimentally for their specific batches.

Experimental Protocols

Detailed methodologies for determining the key physical properties of **N-Aminopiperidine hydrochloride** are provided below. These protocols are based on standard laboratory practices and can be adapted as needed.

Determination of Melting Point (for solid hydrochloride salt)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point can be determined using a capillary melting point apparatus.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** A small amount of dry **N-Aminopiperidine hydrochloride** is placed in a mortar and finely powdered using a pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. A packed sample height of 2-3 mm is ideal.[\[9\]](#)
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Measurement:**
 - A rapid heating rate (e.g., 10-20 °C/min) is used to get an approximate melting range.
 - The apparatus is allowed to cool.
 - A second determination is performed with a slow heating rate (1-2 °C/min) starting from a temperature about 20 °C below the approximate melting point.[\[9\]](#)

- Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of **N-Aminopiperidine hydrochloride** can be determined in various solvents, particularly in aqueous solutions, which is relevant for biological and pharmaceutical applications.

Apparatus:

- Analytical balance
- Vials with screw caps
- Volumetric flasks and pipettes
- Shaking incubator or orbital shaker
- pH meter
- Analytical instrument for quantification (e.g., HPLC-UV)

Procedure (Phase Solubility Study):[\[11\]](#)

- Preparation of Standard Solutions: A series of standard solutions of **N-Aminopiperidine hydrochloride** of known concentrations are prepared in the desired solvent (e.g., deionized water, buffer of a specific pH).
- Sample Preparation: An excess amount of **N-Aminopiperidine hydrochloride** is added to a known volume of the solvent in a series of vials.
- Equilibration: The vials are sealed and placed in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

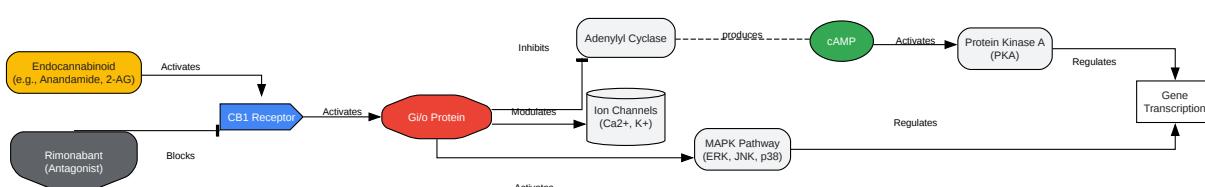
- **Sample Analysis:** After equilibration, the solutions are allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is carefully removed, filtered (e.g., using a 0.45 μm syringe filter) to remove any remaining solid particles, and then diluted as necessary.
- **Quantification:** The concentration of the dissolved **N-Aminopiperidine hydrochloride** in the diluted filtrate is determined using a suitable analytical method, such as HPLC-UV, by comparing the response to a calibration curve generated from the standard solutions. The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Signaling Pathways and Experimental Workflows

N-Aminopiperidine is a key synthetic intermediate for Rimonabant, a CB1 cannabinoid receptor antagonist.^[1] Understanding the signaling pathway of the CB1 receptor and the synthetic and analytical workflows involving N-aminopiperidine is crucial for its application in drug development.

CB1 Receptor Signaling Pathway

Rimonabant acts as an inverse agonist/antagonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). The activation of the CB1 receptor by endocannabinoids triggers a cascade of intracellular events. Rimonabant blocks these effects. The following diagram illustrates the canonical signaling pathway associated with the CB1 receptor.

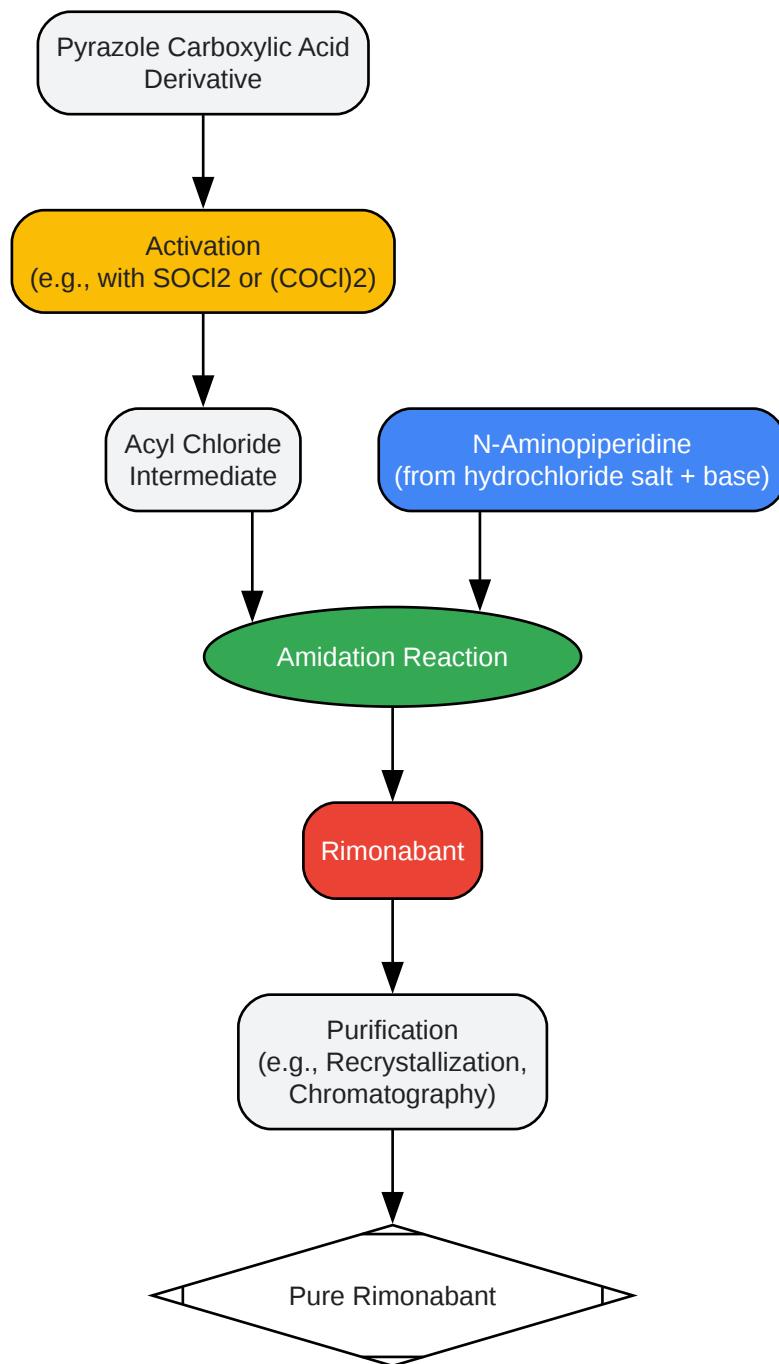


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Caption: Simplified CB1 Receptor Signaling Pathway.

Synthetic Workflow for Rimonabant from N-Aminopiperidine Hydrochloride

The synthesis of Rimonabant involves the amidation of a pyrazole carboxylic acid derivative with N-aminopiperidine. The following diagram outlines a general synthetic workflow.

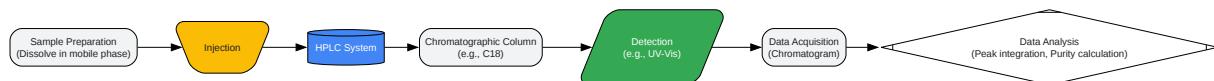


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Caption: General Synthetic Workflow for Rimonabant.

Experimental Workflow for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of **N-Aminopiperidine hydrochloride** and related compounds. A general workflow for HPLC analysis is presented below.



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Caption: General Workflow for HPLC Analysis.

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